molecular formula C10H13NO2S B4452985 2-((4-Methoxyphenyl)thio)-N-methylacetamide

2-((4-Methoxyphenyl)thio)-N-methylacetamide

Cat. No.: B4452985
M. Wt: 211.28 g/mol
InChI Key: MAUDULFVQQKYCH-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)thio)-N-methylacetamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether linkage, which is further connected to an N-methylacetamide moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as aralkylamine dehydrogenase . These enzymes play a crucial role in various biochemical reactions, including the metabolism of certain amino acids.

Mode of Action

It’s plausible that the compound interacts with its targets through a process known as transmetalation, a common mechanism in many chemical reactions . This process involves the transfer of a group (in this case, possibly the methoxyphenylthio group) from one molecule (the compound) to another (the target enzyme).

Biochemical Pathways

For instance, similar compounds have been found to regulate energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis .

Pharmacokinetics

Related compounds have been shown to exhibit satisfactory drug-like characteristics and adme properties . These properties are crucial for determining the bioavailability of a compound, which in turn influences its efficacy.

Result of Action

Similar compounds have been reported to exhibit neuroprotective and anti-inflammatory properties . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)thio)-N-methylacetamide typically involves the reaction of 4-methoxythiophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA; typically carried out in solvents like dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)thio)-N-methylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methoxyphenyl)thio)benzoic acid: Shares the methoxyphenylthio moiety but differs in the acetamide group.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the thioether and acetamide functionalities.

    N-Methyl-4-methoxyphenylacetamide: Similar in structure but without the thioether linkage.

Uniqueness

2-((4-Methoxyphenyl)thio)-N-methylacetamide is unique due to the combination of its methoxyphenylthio and N-methylacetamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11-10(12)7-14-9-5-3-8(13-2)4-6-9/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUDULFVQQKYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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